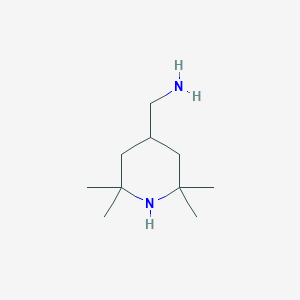
4-Aminomethyl-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminomethyl-2,2,6,6-tetramethylpiperidine is an organic compound with the formula H2NCH(CH2CMe2)2NH (where Me = CH3). It is classified as a diamine and appears as a colorless oily liquid . It has a molecular weight of 170.3 .
Synthesis Analysis
The synthesis of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine can be achieved by reacting 2,2,6,6-tetramethyl-piperidin-4-one with excess ammonia and hydrogen in the presence of hydrogenation catalysts at elevated temperature and pressure . The process is characterized by the absence of a solvent, with an excess of ammonia of 10 to 50 moles and with hydrogen being forced in at a pressure of 50-500 bar .Molecular Structure Analysis
The linear formula of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine is C10H22N2 . For a more detailed molecular structure, you may refer to resources such as the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
4-Aminomethyl-2,2,6,6-tetramethylpiperidine is a white to yellow solid at room temperature . It has a boiling point of 198 - 200 °C, a density of 0.895 g/cm3, a flash point of 75 °C, a melting point of 12 - 15 °C, and a refractive index of 1.469 at 25 °C .Aplicaciones Científicas De Investigación
Preparation of 4-Amino-2,2,6,6-Tetramethylpiperidine
This compound can be prepared by reacting 2,2,6,6-tetramethyl-piperidin-4-one with excess ammonia and hydrogen in the presence of hydrogenation catalysts at elevated temperature and pressure . This process is characterized by the absence of a solvent, with an excess of ammonia of 10 to 50 moles and with hydrogen being forced in at a pressure of 50-500 bar .
Synthesis of Ferrierite Zeolite
Ferrierite (FER) zeolite, a porous material with intricate micropores, is widely employed as a catalyst due to its large pore volume, high surface area, and good thermal and hydrothermal stabilities . 4-Aminomethyl-2,2,6,6-tetramethylpiperidine is used in the synthesis of the titanium-containing laminar analogue TiPREFER . After calcination of TiPREFER, the Ti-FER is successfully obtained .
Synthesis of N,N′-Bis(2,2,6,6-Tetramethyl-4-Piperidinyl)-1,6-Hexanediamine (DTMPA)
An efficient continuous-flow process has been reported for the synthesis of DTMPA . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6 .
Safety and Hazards
This compound is considered hazardous. It may corrode metals and is harmful if swallowed. It causes severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves/clothing/eye protection/face protection and avoiding release to the environment .
Mecanismo De Acción
Target of Action
It is known to be used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It is used for synthesis, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it may be involved in a variety of reactions and pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine’s action would depend on the specific reactions it is involved in during organic synthesis . The exact outcomes would vary based on the other compounds present and the conditions of the reaction .
Action Environment
The action, efficacy, and stability of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts .
Propiedades
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNKFCDVGRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


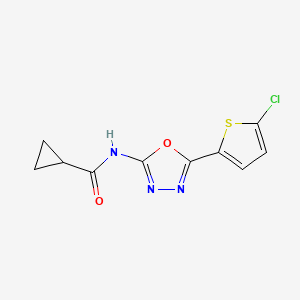

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)
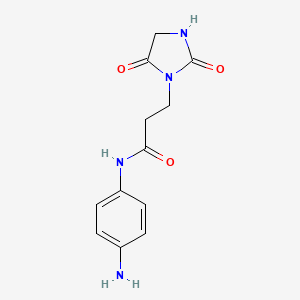
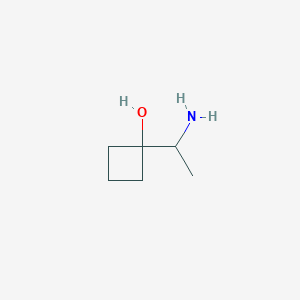
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)
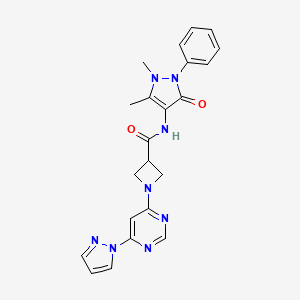

![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)
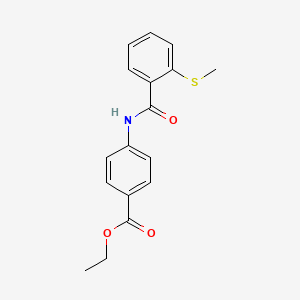
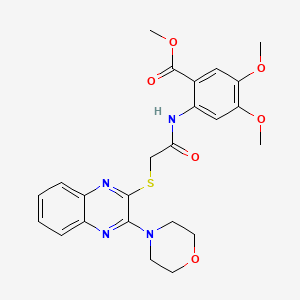
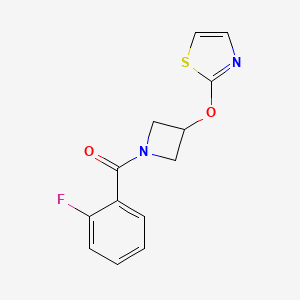
![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)